molecular formula C15H19NO2 B4819550 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide

Cat. No. B4819550
M. Wt: 245.32 g/mol
InChI Key: SBGLZECKMHTYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide, also known as DPA or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a cognitive enhancer. DPA is a member of the racetam family of nootropic compounds, which are known for their ability to improve cognitive function and memory.

Mechanism of Action

The exact mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide is not fully understood. However, it is believed that 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide works by increasing the release of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and learning. 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide may also increase the density of acetylcholine receptors in the brain, which can further enhance cognitive function.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide has been shown to have a number of biochemical and physiological effects. In animal studies, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide has been shown to increase the activity of antioxidant enzymes, which can help to protect the brain from oxidative stress. 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is essential for the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide in lab experiments is its ability to improve cognitive function and memory. This can be particularly useful in studies that require animals to learn and remember specific tasks. However, one limitation of using 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide in lab experiments is that it can be difficult to administer and control the dosage of the compound.

Future Directions

There are a number of potential future directions for research on 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide. One area of interest is the potential use of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide in the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is the development of more efficient synthesis methods for 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide and its potential effects on the brain and cognitive function.

Scientific Research Applications

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide has been extensively studied for its potential use as a cognitive enhancer. In animal studies, 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide has been shown to improve memory and learning, as well as increase the release of acetylcholine in the brain. 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

2-(4,6-dimethyl-1-benzofuran-3-yl)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-5-16-14(17)8-12-9-18-13-7-10(2)6-11(3)15(12)13/h6-7,9H,4-5,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGLZECKMHTYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=COC2=CC(=CC(=C21)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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